4-Bromo-3-trifluoromethylphenylisothiocyanate 4-Bromo-3-trifluoromethylphenylisothiocyanate
Brand Name: Vulcanchem
CAS No.: 948294-47-1
VCID: VC3878446
InChI: InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br
Molecular Formula: C8H3BrF3NS
Molecular Weight: 282.08 g/mol

4-Bromo-3-trifluoromethylphenylisothiocyanate

CAS No.: 948294-47-1

Cat. No.: VC3878446

Molecular Formula: C8H3BrF3NS

Molecular Weight: 282.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-trifluoromethylphenylisothiocyanate - 948294-47-1

Specification

CAS No. 948294-47-1
Molecular Formula C8H3BrF3NS
Molecular Weight 282.08 g/mol
IUPAC Name 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Standard InChI Key FUJRJHFGAPKJFK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br
Canonical SMILES C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

4-Bromo-3-trifluoromethylphenylisothiocyanate is an aromatic compound featuring a benzene ring substituted with bromine at the para position, a trifluoromethyl group at the meta position, and an isothiocyanate group at the ortho position relative to the bromine . Its IUPAC name, 1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
CAS No.948294-47-1
Molecular FormulaC₈H₃BrF₃NS
Molecular Weight282.08 g/mol
SMILESC1=CC(=C(C=C1N=C=S)C(F)(F)F)Br
InChI KeyFUJRJHFGAPKJFK-UHFFFAOYSA-N

The compound’s planar structure and electron-withdrawing groups (Br, CF₃) enhance its electrophilicity, particularly at the isothiocyanate carbon, enabling nucleophilic attack by amines, thiols, and alcohols.

Physical Properties

Experimental and predicted physical properties include:

PropertyValueSource
Boiling Point285.4 ± 40.0 °C (predicted)
Density1.63 ± 0.1 g/cm³ (predicted)
Refractive IndexNot reported
SolubilityLikely soluble in organic solvents

The high predicted boiling point and density align with its aromaticity and halogen content .

Reactivity and Functional Group Behavior

Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) is the primary reactive site, undergoing:

  • Nucleophilic Additions: Reactions with amines form thioureas, while thiols yield dithiocarbamates.

  • Cycloadditions: Participation in [4+2] cycloadditions with dienes to form six-membered heterocycles.

The electron-withdrawing trifluoromethyl group amplifies the electrophilicity of the isothiocyanate carbon, accelerating these reactions compared to non-fluorinated analogs.

Halogen and CF₃ Effects

  • Bromine: Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.

Synthesis and Applications

Applications in Organic Synthesis

The compound serves as a building block for:

  • Heterocycle Synthesis: Thiourea derivatives for antimicrobial or anticancer agents.

  • Peptide Modification: Site-specific labeling of cysteine residues via thiol-isothiocyanate coupling.

Proteomics and Biochemistry

In proteomics, it is used to:

  • Label Proteins: Covalent modification of lysine or N-terminal amines for fluorescence or affinity tagging.

  • Study Protein Interactions: As a crosslinker to stabilize transient protein complexes.

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

  • Ventilation: Use in fume hoods or well-ventilated areas .

  • Storage: Tightly sealed in cool, dry conditions away from light .

Research and Industrial Relevance

Case Studies

  • Antimicrobial Agents: Thiourea derivatives of this compound show activity against Gram-positive bacteria in preliminary assays.

  • Fluorescent Probes: Conjugation with fluorophores enables real-time tracking of protein dynamics in live cells.

Challenges and Innovations

  • Stability Issues: The isothiocyanate group hydrolyzes in aqueous media, necessitating anhydrous conditions during reactions.

  • Synthetic Modifications: Introduction of PEG chains improves solubility for biological applications.

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